molecular formula C16H14N2O4S B2812941 3-(3-((Furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzonitrile CAS No. 1797697-34-7

3-(3-((Furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzonitrile

Cat. No. B2812941
CAS RN: 1797697-34-7
M. Wt: 330.36
InChI Key: JXGKECXMQWZAEB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . This might be relevant to the chemical reactions involving this compound.

Scientific Research Applications

Antibacterial Activity

Furan derivatives have shown significant antibacterial activity . They have been used in the fight against bacterial strain-caused infections . The rise in drug resistance to clinically utilized anti-infectives has led to an urgent need to find new antimicrobial compounds with distinct mechanisms of action .

2. Synthesis of Highly Functionalized Furan Derivatives The compound can be used in the synthesis of highly functionalized furan derivatives . The process involves an intramolecular trapping of α-imino carbene and subsequent aromatization . These functionalized furans occur in a variety of biologically active natural products and pharmaceuticals .

Development of New Drugs

The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs . Due to the remarkable therapeutic efficacy of furan-related medicines, medicinal chemists have been inspired to create numerous innovative antibacterial agents .

Synthesis of 3-Aryl-3-(Furan-2-yl)propenoic Acid Derivatives

A novel method of synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been developed on the basis of hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .

Organic Chemistry and Medicinal Chemistry

Due to the numerous methods by which furans derivatives can be made as well as their numerous structural reactions, the field of organic chemistry and medicinal chemistry offers a wide range of prospects .

Combat Microbial Resistance

The crucial facts presented in the research may aid in the creation of more effective and secure antimicrobial agents to combat the enduring issue of microbial resistance .

properties

IUPAC Name

3-[3-(furan-2-ylmethylsulfonyl)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c17-8-12-3-1-4-13(7-12)16(19)18-9-15(10-18)23(20,21)11-14-5-2-6-22-14/h1-7,15H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGKECXMQWZAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-((Furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzonitrile

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